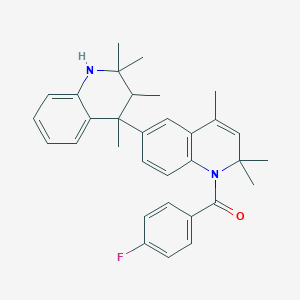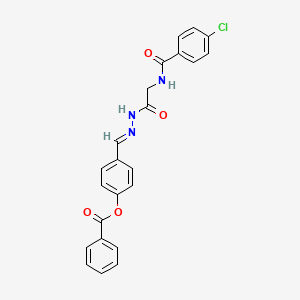
(4-fluorophenyl)(2,2,2',2',3,4,4'-heptamethyl-1,2,3,4-tetrahydro-4,6'-biquinolin-1'(2'H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone is a complex organic molecule characterized by its unique structural features It contains a fluorophenyl group and a heptamethyl-substituted biquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone typically involves multiple steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as substituted anilines and aldehydes. These reactions often require catalysts like Lewis acids and are conducted under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the biquinoline core reacts with 4-fluorobenzoyl chloride in the presence of a catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the biquinoline core, which can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biquinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
作用機序
The mechanism by which (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
(4-Fluorophenyl)(quinolin-1-yl)methanone: Lacks the heptamethyl substitution, resulting in different physical and chemical properties.
(4-Chlorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone: Similar structure but with a chlorine atom instead of fluorine, which can affect reactivity and biological activity.
Uniqueness
The presence of the heptamethyl-substituted biquinoline core and the fluorophenyl group makes (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone unique
This detailed overview provides a comprehensive understanding of (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
特性
分子式 |
C32H35FN2O |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
(4-fluorophenyl)-[2,2,4-trimethyl-6-(2,2,3,4-tetramethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone |
InChI |
InChI=1S/C32H35FN2O/c1-20-19-30(3,4)35(29(36)22-12-15-24(33)16-13-22)28-17-14-23(18-25(20)28)32(7)21(2)31(5,6)34-27-11-9-8-10-26(27)32/h8-19,21,34H,1-7H3 |
InChIキー |
AHVFUWHJXQKDDY-UHFFFAOYSA-N |
正規SMILES |
CC1C(NC2=CC=CC=C2C1(C)C3=CC4=C(C=C3)N(C(C=C4C)(C)C)C(=O)C5=CC=C(C=C5)F)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541000.png)
![1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11541014.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11541015.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11541029.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11541030.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B11541031.png)
![ethyl 2-[({[N-(phenylcarbonyl)methionyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11541044.png)
![2-{[(E)-(3-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11541052.png)
![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11541053.png)

![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11541059.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541074.png)
![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11541087.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11541088.png)
